3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid
Description
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid (CAS: 855991-49-0) is a branched carboxylic acid derivative incorporating a benzothiazole moiety. Its structure features a pentanoic acid backbone substituted at the 3-position with both a methyl group and a 1,3-benzothiazol-2-ylmethyl group. Benzothiazoles are heterocyclic compounds known for their pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethyl)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-14(2,9-13(16)17)8-12-15-10-6-4-5-7-11(10)18-12/h4-7H,3,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBIKRFPDXOAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC1=NC2=CC=CC=C2S1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250485 | |
| Record name | β-Ethyl-β-methyl-2-benzothiazolebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855991-49-0 | |
| Record name | β-Ethyl-β-methyl-2-benzothiazolebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855991-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Ethyl-β-methyl-2-benzothiazolebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid, typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . One common method is the reaction of 2-aminobenzenethiol with an aromatic aldehyde in the presence of a catalyst such as piperidine in ethanol . Another method involves the use of ionic liquids as catalysts for the condensation reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts and solvents, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate
- Molecular Formula: C₁₇H₁₇NO₅S
- Key Features : Contains a benzothiazole core with acetyl and ester substituents.
- Synthesis : Synthesized via alkylation of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate, highlighting the versatility of benzothiazole derivatives in multi-step reactions .
- Applications : Primarily a synthetic intermediate; its ester groups facilitate further functionalization.
Benzothiazole-Incorporated Indole Derivatives
- Example : 2-[1-(Phenylsulfonyl)-1H-indole-3-yl]methyl acetate derivatives.
- Key Features : Combine indole and benzothiazole units via amide linkages.
- Synthesis : Involves coupling benzothiazole-2-amines with indole-acetic acid derivatives using carbodiimide reagents .
- Applications : Explored in drug development for their dual heterocyclic pharmacophores.
Carboxylic Acid Derivatives with Heterocyclic Substituents
(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid
- Molecular Formula : C₉H₁₂N₂O₃S
- Key Features: Thiazole ring linked via an amide bond to a 3-methylpentanoic acid chain.
- Structural Contrast: The smaller thiazole ring (vs.
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Molecular Formula : C₇H₁₀N₂O₂S
- Key Features: Imidazole-thioether substituent on a propanoic acid backbone.
- Synthesis: Prepared via nucleophilic substitution between bromopropanoic acid and methimazole, emphasizing the role of halogenated acids in heterocyclic derivatization .
Simple Branched Carboxylic Acids
3-Methylpentanoic Acid
- Molecular Formula : C₆H₁₂O₂
- Key Features : A simple branched-chain carboxylic acid without heterocyclic substituents.
- Properties : Boiling point: 63°C; density: 0.926 g/cm³; used as a flavoring agent and synthetic intermediate .
- Contrast : The absence of the benzothiazole group results in lower molecular weight (116.16 g/mol vs. ~277 g/mol for the target compound) and higher volatility.
Comparative Data Table
*Calculated molecular formula based on structural analysis; experimental confirmation required.
Biological Activity
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a branched fatty acid structure, which is significant for its biological interactions. The structural formula can be represented as follows:
- Chemical Formula : C13H15N1O2S1
- Molecular Weight : Approximately 251.33 g/mol
The presence of the benzothiazole ring is crucial as it is known to enhance the compound's interaction with biological targets.
Research indicates that compounds containing benzothiazole derivatives exhibit a variety of biological activities due to their ability to interact with multiple cellular pathways. The following mechanisms have been identified:
- Inhibition of Heat Shock Protein 90 (Hsp90) : Benzothiazole derivatives have shown potential as Hsp90 inhibitors, which are important for cancer therapy due to their role in protein folding and stabilization of oncogenic proteins .
- Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds:
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical and laboratory settings:
- Anticancer Potential : A study evaluated a series of benzothiazole derivatives for their anticancer properties, revealing that certain modifications enhanced their inhibitory effects on cancer cell proliferation significantly .
- Antimicrobial Activity : Benzothiazole derivatives have been tested against various bacterial strains, demonstrating promising antibacterial properties, which could lead to new treatments for resistant bacterial infections .
Q & A
Q. What are the common synthetic routes for 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid, and what starting materials are typically used?
The synthesis of benzothiazole derivatives often involves multi-step reactions. For example, analogous compounds are synthesized via condensation reactions using 2-hydrazinobenzothiazole derivatives and carboxylic acid precursors in organic solvents like ethanol or dichloromethane under reflux conditions. Key intermediates, such as benzothiazole-substituted alkyl halides or esters, are coupled with pentanoic acid derivatives to introduce the methylpentanoic acid moiety. Reactions are monitored using thin-layer chromatography (TLC) to ensure purity .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound’s structure?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. Infrared (IR) spectroscopy verifies functional groups like carboxylic acids. Single-crystal X-ray diffraction (SCXRD) is used to resolve stereochemistry and confirm spatial arrangements, as demonstrated in analogous benzothiazole derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data sheets (SDS) for structurally similar compounds emphasize using personal protective equipment (PPE), including nitrile gloves and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Emergency procedures include rinsing exposed skin with water and consulting a physician if ingested .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves varying catalysts (e.g., palladium complexes for cross-coupling), solvents (polar aprotic vs. non-polar), and temperatures. Design of Experiments (DoE) methodologies, such as response surface modeling, can identify synergistic effects. Kinetic studies via high-performance liquid chromatography (HPLC) help track intermediate formation and side reactions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are mechanisms of action probed?
Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT or apoptosis assays) are common. Mechanistic studies may involve fluorescence polarization to assess binding affinity or Western blotting to analyze downstream protein expression. For example, benzothiazole analogs have shown activity against cancer cell lines via tubulin polymerization inhibition .
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Comparative studies under standardized conditions (e.g., ISO-certified labs) and meta-analyses of published data are critical. Statistical tools like principal component analysis (PCA) can isolate variables affecting activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
SAR studies require synthesizing analogs with modifications to the benzothiazole ring, methylpentanoic acid chain, or substituent positions. Biological testing of these analogs, combined with computational modeling (e.g., molecular docking or QSAR), identifies pharmacophores. For instance, C2-substituted benzothiazoles often exhibit enhanced bioactivity due to improved target binding .
Methodological Notes
- Data Validation : Cross-reference NMR and mass spectrometry data with databases like NIST Chemistry WebBook to ensure accuracy .
- Crystallography : Use software suites (e.g., SHELXTL) for refining SCXRD data and validating bond angles/distances .
- Biological Replicates : Include triplicate measurements in assays to account for variability and apply ANOVA for significance testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
